molecular formula C18H20BrNO2 B4136986 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide

3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide

Cat. No. B4136986
M. Wt: 362.3 g/mol
InChI Key: AVXPNSQGAZKNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide, also known as BPN14770, is a promising drug candidate that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of phenylpropanamides and has been shown to have a unique mechanism of action, making it a promising drug candidate for the treatment of Alzheimer's disease, Fragile X syndrome, and other related disorders.

Mechanism of Action

3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide has a unique mechanism of action that sets it apart from other PDE4 inhibitors. Unlike other PDE4 inhibitors, which target all isoforms of PDE4, this compound specifically targets the PDE4D isoform. This isoform is highly expressed in the brain and has been shown to be involved in the regulation of cognitive function and memory. By selectively targeting PDE4D, this compound has the potential to improve cognitive function and memory without causing the side effects associated with non-selective PDE4 inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that are relevant to its potential therapeutic applications. In preclinical studies, this compound has been shown to increase the levels of cAMP in the brain, which leads to the activation of various signaling pathways that are important for learning and memory. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide is its unique mechanism of action, which sets it apart from other PDE4 inhibitors. This makes it a promising drug candidate for the treatment of neurological disorders, particularly those that are associated with cognitive dysfunction and memory impairment. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions that could be pursued in the study of 3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide. One potential direction is to further investigate its mechanism of action and its effects on various signaling pathways in the brain. Another direction is to test its efficacy in clinical trials for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. Additionally, further research could be done to optimize the synthesis of this compound and to develop more potent and selective PDE4D inhibitors.

Scientific Research Applications

3-(5-bromo-2-hydroxyphenyl)-N-isopropyl-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In particular, it has been shown to be a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn leads to the activation of various signaling pathways that are important for learning and memory.

properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-12(2)20-18(22)11-15(13-6-4-3-5-7-13)16-10-14(19)8-9-17(16)21/h3-10,12,15,21H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXPNSQGAZKNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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